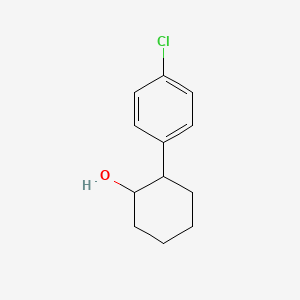

2-(4-Chlorophenyl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTCXAWGMMJYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305423 | |

| Record name | 2-(4-Chlorophenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91767-30-5 | |

| Record name | 2-(4-Chlorophenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91767-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Conformational Analysis

Diastereomeric and Enantiomeric Forms of 2-(4-Chlorophenyl)cyclohexan-1-ol

The presence of two chiral centers in this compound, at the C1 and C2 positions of the cyclohexane (B81311) ring, gives rise to multiple stereoisomers. These stereoisomers can be classified as either diastereomers or enantiomers, depending on their specific spatial arrangements.

The relative orientation of the hydroxyl (-OH) group at C1 and the 4-chlorophenyl group at C2 determines the cis/trans isomerism of the molecule. wikipedia.orgfiveable.me

Cis Isomers: In the cis isomers, the hydroxyl and 4-chlorophenyl groups are situated on the same side of the cyclohexane ring plane. wikipedia.orgfiveable.me This arrangement leads to specific conformational preferences and physical properties.

Trans Isomers: Conversely, the trans isomers have the hydroxyl and 4-chlorophenyl groups on opposite sides of the ring plane. wikipedia.orgfiveable.me This opposing orientation influences the molecule's stability and reactivity.

Each of these diastereomers (cis and trans) exists as a pair of enantiomers due to the chirality of the C1 and C2 carbons. Therefore, a total of four stereoisomers are possible for this compound.

The separation and identification of these stereoisomers are crucial for understanding their individual properties. Various analytical techniques are employed for this purpose.

Chromatographic Methods: High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is a powerful tool for separating enantiomers. researchgate.net The differential interactions between the stereoisomers and the chiral stationary phase allow for their effective resolution. researchgate.net

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in distinguishing between diastereomers. rsc.org The coupling constants (J-values) between protons on C1 and C2 can provide information about their relative orientation (cis or trans). rsc.org

The successful separation of these stereoisomers allows for the detailed study of their unique chemical and biological activities.

Conformational Preferences of the Cyclohexanol (B46403) Ring System

The cyclohexane ring in this compound is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain. gmu.edulibretexts.orgleah4sci.com The substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between different chair conformations is a key aspect of the molecule's behavior. gmu.edulibretexts.orgmsu.edu

The chair conformation allows for all carbon-carbon bonds to have staggered arrangements, and the bond angles are close to the ideal tetrahedral angle of 109.5 degrees, thus minimizing angle and torsional strain. libretexts.orgleah4sci.com The substituents, the hydroxyl and 4-chlorophenyl groups, can be in either axial or equatorial positions. gmu.edumsu.edu A ring flip interconverts axial and equatorial positions. libretexts.orglibretexts.org

Table 1: Possible Chair Conformations of Cis and Trans Isomers

| Isomer | Conformation 1 | Conformation 2 (after ring flip) |

| Cis | axial-equatorial (a,e) | equatorial-axial (e,a) |

| Trans | axial-axial (a,a) | equatorial-equatorial (e,e) |

The presence of the bulky 4-chlorophenyl group significantly influences the conformational equilibrium of the cyclohexanol ring. researchgate.net Generally, large substituents prefer the equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions). msu.edulibretexts.org

In the case of the trans isomer, the diequatorial (e,e) conformation is generally more stable than the diaxial (a,a) conformation due to severe steric clashes in the latter. For the cis isomer, the equilibrium will lie towards the conformer where the larger 4-chlorophenyl group occupies the equatorial position.

The stability of the various conformers is governed by a combination of steric and electronic effects. e-bookshelf.dewikipedia.orgresearchgate.netrsc.org

Steric Effects: As mentioned, steric hindrance, particularly 1,3-diaxial interactions, is a major destabilizing factor. msu.edulibretexts.org The larger the substituent, the greater the preference for the equatorial position. libretexts.org The 4-chlorophenyl group, being significantly larger than the hydroxyl group, will strongly favor the equatorial orientation.

Electronic Effects: Electronic effects, such as hyperconjugation and dipole-dipole interactions, can also influence conformational preferences. researchgate.net For instance, interactions between the electrons of the C-C bonds of the ring and the antibonding orbitals of the C-Cl or C-O bonds can contribute to the stability of certain conformations. researchgate.net In some 2-substituted cyclohexanones, attractive interactions between the substituent and the carbonyl group have been observed to favor an axial conformation, though the effect is less pronounced for chlorine compared to fluorine. rsc.orgresearchgate.net While not a ketone, similar electronic interactions could be at play in this compound.

Advanced Spectroscopic and Diffraction Techniques for Stereostructural Elucidation (Beyond Basic Identification)

While basic spectroscopic methods like standard 1H and 13C NMR can confirm the connectivity of atoms, more sophisticated techniques are required to define the precise three-dimensional arrangement of the molecule. Single-crystal X-ray diffraction and Nuclear Overhauser Effect spectroscopy are powerful methods for determining the solid-state conformation and the relative stereochemistry in solution, respectively.

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be constructed, revealing the precise spatial coordinates of each atom. This allows for the unambiguous assignment of the relative stereochemistry (cis or trans) and the preferred conformation of the molecule in the crystal lattice.

While a crystal structure for this compound itself is not publicly available, the analysis of closely related compounds, such as derivatives of 2-phenylcyclohexan-1-ol, provides valuable insights into the expected solid-state conformation. For instance, the crystal structure of (1S,2S)-2-[(S)-chlorofluoroacetoxy]-1-phenylcyclohexanol, a derivative of cis-2-phenylcyclohexan-1-ol, has been determined. rsc.org In this structure, the cyclohexane ring adopts a chair conformation, which is the most stable arrangement for such six-membered rings, as it minimizes both angle and torsional strain.

In the solid state, the cis isomer would be expected to have both the hydroxyl and the 4-chlorophenyl groups in equatorial positions to minimize steric hindrance. However, intramolecular and intermolecular forces, such as hydrogen bonding, can influence the final observed conformation. In the case of the aforementioned derivative, the molecules are linked into infinite chains by O-H···O hydrogen bonds. rsc.org

Table 1: Representative Crystallographic Data for a 2-Arylcyclohexan-1-ol Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.750 |

| b (Å) | 14.339 |

| c (Å) | 17.014 |

| Z | 4 |

Data obtained from the crystal structure of (1S,2S)-2-[(S)-chlorofluoroacetoxy]-1-phenylcyclohexanol. rsc.org

This data provides a foundational understanding of how the cyclohexane ring in such substituted systems behaves in the solid state, with the chair conformation being the predominant and most stable form. The precise bond angles, bond lengths, and torsion angles obtained from SC-XRD are critical for understanding the subtle conformational details that govern the molecule's properties.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that allows for the determination of the relative stereochemistry of a molecule in solution. wordpress.com The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. wordpress.com This strong distance dependence means that NOE signals are typically only observed between protons that are in close spatial proximity (usually less than 5 Å), regardless of whether they are directly connected through chemical bonds. This makes NOE spectroscopy an invaluable tool for differentiating between stereoisomers, such as the cis and trans isomers of this compound.

In a typical two-dimensional NOE (NOESY) experiment, cross-peaks are observed between protons that are close to each other in space. By analyzing the pattern of these cross-peaks, a three-dimensional picture of the molecule's conformation in solution can be constructed.

For the cis and trans isomers of this compound, distinct NOE correlations would be expected due to the different spatial relationships between the protons on the cyclohexane ring and the substituents. In the more stable chair conformation of the trans isomer, both the hydroxyl and the 4-chlorophenyl groups would occupy equatorial positions. In this arrangement, the axial proton at C1 would be in close proximity to the axial protons at C3 and C5, as well as the axial proton at C2. In contrast, for the cis isomer, one substituent would be axial and the other equatorial. If the 4-chlorophenyl group is equatorial and the hydroxyl group is axial, the axial proton at C1 would show a strong NOE to the axial protons at C3 and C5. Conversely, if the hydroxyl group is equatorial and the 4-chlorophenyl group is axial, the proton at C2 would show strong NOE correlations to the axial protons at C4 and C6.

Table 2: Expected Key NOE Correlations for cis and trans Isomers of this compound in a Chair Conformation

| Isomer | Substituent Orientations | Key Expected NOE Correlations |

| trans | OH (eq), Ar (eq) | H1 (ax) ↔ H2 (ax), H1 (ax) ↔ H3/H5 (ax) |

| cis | OH (ax), Ar (eq) | H1 (eq) ↔ H2 (ax), H1 (eq) ↔ H6 (eq) |

| cis | OH (eq), Ar (ax) | H1 (ax) ↔ H2 (eq), H2 (eq) ↔ H3 (eq) |

Ar = 4-Chlorophenyl; (eq) = equatorial; (ax) = axial. The predicted correlations are based on standard interproton distances in chair conformations.

By carefully analyzing the NOESY spectrum and identifying these key through-space interactions, the relative stereochemistry of the hydroxyl and 4-chlorophenyl groups can be unambiguously assigned. This technique is particularly valuable as it provides information about the molecule's conformation in the solution phase, which is often more relevant to its chemical reactivity and biological activity than the solid-state structure.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in 2-(4-Chlorophenyl)cyclohexan-1-ol is a key site for various chemical reactions, including oxidation, acylation, etherification, and dehydration.

Oxidation Pathways and Oxidative Transformations

The oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, 2-(4-Chlorophenyl)cyclohexan-1-one. This transformation is a fundamental reaction in organic chemistry and can be achieved using a variety of oxidizing agents. The choice of reagent can influence the efficiency and selectivity of the reaction.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and activated dimethyl sulfoxide (B87167) (DMSO) systems. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) or the Collins reagent (CrO₃·2pyridine) are often employed for this purpose in a non-aqueous solvent such as dichloromethane. vanderbilt.edu These reagents are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation. vanderbilt.edu The oxidation of a similar compound, 4-(2-chlorophenyl)cyclohexanol, to 4-(2-chlorophenyl)cyclohexanone using chromium trioxide or pyridinium chlorochromate has been reported.

Alternative and milder oxidation methods involve the use of dimethyl sulfoxide (DMSO) activated by electrophilic reagents such as oxalyl chloride (Swern oxidation) or cyanuric chloride. organic-chemistry.org These methods are often preferred due to their high yields and the avoidance of heavy metal waste. Another approach is the use of catalytic amounts of a stable nitroxyl (B88944) radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric co-oxidant. organic-chemistry.org

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent/System | Description |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, typically used in dichloromethane. vanderbilt.edu |

| Collins Reagent (CrO₃·2pyridine) | A complex of chromium trioxide and pyridine (B92270), useful for acid-sensitive substrates. vanderbilt.edu |

| Swern Oxidation (DMSO, oxalyl chloride) | A mild and efficient method that avoids the use of heavy metals. organic-chemistry.org |

| TEMPO-based systems | Catalytic nitroxyl radical in the presence of a co-oxidant for selective oxidation. organic-chemistry.org |

Acylation and Etherification Reactions

The hydroxyl group of this compound can readily undergo acylation to form esters. This reaction typically involves treatment of the alcohol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. A common laboratory procedure for the O-acetylation of an alcohol involves the use of acetic anhydride in pyridine. nih.gov The pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. youtube.comchemguide.co.uk The reaction can also be catalyzed by the addition of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Etherification, the conversion of the hydroxyl group to an ether, can also be achieved through various methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing elimination reactions.

Dehydration Mechanisms and Stereoselectivity

The dehydration of this compound involves the elimination of a water molecule to form an alkene, specifically a cyclohexene (B86901) derivative. This reaction is typically catalyzed by strong acids.

Acid-catalyzed dehydration of alcohols generally proceeds through an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism. For secondary alcohols like this compound, the E1 pathway is common. The mechanism involves the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). vaia.com Subsequent departure of the water molecule results in the formation of a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. In some cases, rearrangements of the carbocation intermediate can occur to form a more stable carbocation, potentially leading to a mixture of products. youtube.com

The dehydration of this compound can theoretically lead to the formation of two primary cyclohexene isomers: 3-(4-chlorophenyl)cyclohex-1-ene and 6-(4-chlorophenyl)cyclohex-1-ene. The regioselectivity of the elimination is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. In this case, 3-(4-chlorophenyl)cyclohex-1-ene would be the expected major product as it is a trisubstituted alkene, whereas 6-(4-chlorophenyl)cyclohex-1-ene is a disubstituted alkene. The stereochemistry of the starting alcohol (cis or trans) can also influence the product distribution, particularly if the reaction proceeds through an E2 mechanism which requires a specific anti-periplanar arrangement of the leaving group and the abstracted proton.

Reactions Involving the Chlorophenyl Moiety

The chlorophenyl group of this compound is generally less reactive than the hydroxyl group. The chlorine atom is attached to an sp²-hybridized carbon of the aromatic ring, making it resistant to nucleophilic substitution under standard conditions.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group. wikipedia.orgpressbooks.publibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. pressbooks.publibretexts.org Since the chlorophenyl group in this compound lacks such activating groups, nucleophilic substitution of the chlorine atom is expected to be difficult and would likely require harsh reaction conditions, such as high temperatures, high pressures, and the use of strong nucleophiles or specific catalysts. Electrophilic aromatic substitution reactions on the phenyl ring are also possible, with the chloro and the cyclohexylalkyl groups directing incoming electrophiles to the ortho and para positions.

Halogen-Directed Functionalizations

The chlorine atom on the phenyl ring plays a significant role in the aromatic reactivity of the compound. Halogens are known to be deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution (EAS) reactions. pressbooks.publibretexts.orgwikipedia.orglibretexts.org This is due to the competing inductive and resonance effects. The high electronegativity of chlorine withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack compared to benzene. libretexts.orgyoutube.com However, the lone pairs on the chlorine atom can be donated to the ring through resonance, stabilizing the arenium ion intermediates for ortho and para substitution. pressbooks.pubyoutube.com

Given that the para position is already occupied by the cyclohexane (B81311) moiety, any EAS reaction on the chlorophenyl ring of this compound would be directed to the positions ortho to the chlorine atom (positions 3 and 5 of the phenyl ring).

While direct functionalization of the cyclohexane ring can be challenging, modern synthetic methods have enabled C-H functionalization. It is conceivable that the development of specific directing groups or catalysts could allow for halogen-directed functionalization of the cyclohexane ring, though specific examples for this molecule are not prevalent in the literature. Biocatalytic approaches using engineered halogenases have also emerged for the selective halogenation of unactivated C-H bonds in complex molecules. nih.gov

Cross-Coupling Reactions

The carbon-chlorine bond in the 4-chlorophenyl group serves as a handle for various palladium-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com These reactions are fundamental in C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: The chlorophenyl group can potentially undergo Suzuki-Miyaura coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This would replace the chlorine atom with a new aryl, heteroaryl, or alkyl group, offering a powerful method for structural diversification.

Heck-Mizoroki Reaction: The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.orgyoutube.com this compound could be coupled with various alkenes to introduce a substituted vinyl group at the para-position of the phenyl ring, leading to the formation of stilbene-like derivatives. The intramolecular version of the Heck reaction is particularly efficient for constructing cyclic systems. libretexts.org

Below is a table summarizing potential cross-coupling reactions for the derivatization of this compound.

| Reaction Name | Coupling Partner | Potential Product | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | 2-(4-R-phenyl)cyclohexan-1-ol | Pd(0) catalyst, Base |

| Heck-Mizoroki Reaction | Alkene (H₂C=CHR) | 2-(4-(CH=CHR)-phenyl)cyclohexan-1-ol | Pd(0) catalyst, Base |

| Buchwald-Hartwig Amination | R₂NH | 2-(4-(NR₂)-phenyl)cyclohexan-1-ol | Pd catalyst, Ligand, Base |

| Sonogashira Coupling | Terminal alkyne | 2-(4-(C≡CR)-phenyl)cyclohexan-1-ol | Pd catalyst, Cu(I) co-catalyst, Base |

Ring Modification and Expansion/Contraction Reactions

The cyclohexyl core of this compound can undergo rearrangements to either expand or contract the ring size, leading to novel carbocyclic frameworks.

Ring Expansion: A classic method for one-carbon ring expansion of cycloalkanols is the Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.comnumberanalytics.com This reaction sequence would involve the conversion of the precursor ketone, 2-(4-chlorophenyl)cyclohexanone, to a cyanohydrin, followed by reduction to a β-aminoalcohol. Treatment of this 1-(aminomethyl)cycloalkanol with nitrous acid generates a diazonium ion, which upon rearrangement, would yield a seven-membered ring ketone (a substituted cycloheptanone). wikipedia.org The migratory aptitude of the adjacent carbon atoms influences the regioselectivity of the expansion.

Ring Contraction: Ring contractions of cyclohexane systems can also be achieved. For instance, the corresponding α-haloketone of 2-(4-chlorophenyl)cyclohexanone could undergo a Favorskii rearrangement upon treatment with a base. chemistrysteps.com This would lead to the formation of a five-membered ring carboxylic acid derivative. Another pathway for ring contraction involves the acid-catalyzed rearrangement of cyclohexane epoxides, which can yield cyclopentyl aldehydes. chemistrysteps.com

Regioselective and Diastereoselective Functionalization of the Cyclohexane Ring

Achieving selectivity in the functionalization of the cyclohexane ring is a key synthetic challenge due to the presence of multiple reactive sites.

The synthesis of this compound typically proceeds via the nucleophilic addition of a hydride or an organometallic reagent to its corresponding ketone, 2-(4-chlorophenyl)cyclohexanone. The stereochemical outcome of this addition is of significant interest. The bulky 2-(4-chlorophenyl) group exerts substantial steric influence on the approaching nucleophile.

According to the Felkin-Anh model , the largest group at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. uwindsor.cayoutube.comlibretexts.orgwikipedia.org The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. libretexts.org In the case of 2-(4-chlorophenyl)cyclohexanone, the large 4-chlorophenyl group would dictate the direction of nucleophilic attack, leading to a preference for one diastereomer of the resulting alcohol. Chelation control can sometimes reverse this selectivity if a chelating group is present at the α-position and a suitable Lewis acid is used. libretexts.orguvic.ca

The diastereoselectivity of nucleophilic additions to 2-(4-chlorophenyl)cyclohexanone can be summarized in the following table:

| Model | Controlling Factor | Predicted Major Diastereomer | Conditions |

| Felkin-Anh | Steric hindrance | Nucleophile adds from the face opposite the 4-chlorophenyl group | Non-chelating conditions (e.g., NaBH₄, Grignard reagents) |

| Cram Chelate | Chelation | Nucleophile adds from the face directed by the chelated complex | Chelating α-substituent and Lewis acid (e.g., MgBr₂, TiCl₄) |

Radical cyclizations offer a powerful method for forming cyclic structures. wikipedia.org While there are no direct studies on the radical cyclization of this compound itself, its structure provides a template for such investigations. For instance, if an unsaturated moiety were tethered to the hydroxyl group, an intramolecular radical cyclization could be initiated.

An example would be an Atom Transfer Radical Cyclization (ATRC) . mdpi.comnih.gov This would involve the generation of a radical on the tether, which could then add to the double or triple bond within the same molecule. The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) would be governed by Baldwin's rules and the specific reaction conditions. The chlorine atom on the phenyl ring could also potentially participate in or influence radical reactions under specific photolytic or radical-initiating conditions.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are employed to determine the electronic structure and a wide array of properties of 2-(4-chlorophenyl)cyclohexan-1-ol. These studies are fundamental to understanding its chemical behavior.

Conformational Energy Calculations and Minima Identification

The flexible cyclohexyl ring and the rotatable bond connecting it to the chlorophenyl group mean that this compound can exist in several different spatial arrangements, or conformations. Conformational analysis is crucial for understanding the molecule's physical and chemical properties, as the most stable conformer will be the most populated at equilibrium.

The primary conformations of the cyclohexanol (B46403) ring are the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. Within the chair conformation, the hydroxyl (-OH) and 4-chlorophenyl groups can be in either axial or equatorial positions. This gives rise to four main chair conformers: cis-(axial-equatorial), cis-(equatorial-axial), trans-(axial-axial), and trans-(equatorial-equatorial).

DFT calculations are used to optimize the geometry of each possible conformer and calculate their relative energies to identify the global minimum energy structure. The relative stability of these conformers is determined by a combination of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. For instance, a substituent in an equatorial position generally experiences less steric strain than in an axial position. However, the presence of the hydroxyl group allows for potential intramolecular hydrogen bonding with the chlorophenyl ring or the chlorine atom, which could stabilize certain conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Hydroxyl Position | 4-Chlorophenyl Position | Relative Energy (kcal/mol) |

| trans-eq,eq | Equatorial | Equatorial | 0.00 |

| trans-ax,ax | Axial | Axial | 4.50 |

| cis-eq,ax | Equatorial | Axial | 2.80 |

| cis-ax,eq | Axial | Equatorial | 1.50 |

Transition State Analysis and Reaction Mechanism Elucidation

DFT can be used to map out the potential energy surface of a reaction involving this compound. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined, providing insight into the reaction rate.

For example, the mechanism of oxidation of the secondary alcohol in this compound to the corresponding ketone could be investigated. DFT calculations could help to elucidate whether the reaction proceeds via a concerted or a stepwise mechanism and identify the key intermediates and transition states involved.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and spatial distribution of these orbitals provide valuable information about the molecule's reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. libretexts.org

For this compound, the HOMO is likely to be localized on the oxygen atom of the hydroxyl group and the electron-rich chlorophenyl ring. The LUMO is expected to be distributed over the antibonding orbitals of the chlorophenyl ring. This would suggest that the molecule is susceptible to electrophilic attack at the hydroxyl and phenyl groups, and nucleophilic attack on the phenyl ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This table is hypothetical. Actual values would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding.

In this compound, NBO analysis can reveal the extent of electron delocalization from the oxygen lone pairs into the antibonding orbitals of adjacent C-C or C-H bonds. It can also quantify the strength of any intramolecular hydrogen bond between the hydroxyl hydrogen and the chlorine atom or the π-system of the phenyl ring. The analysis of a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, showed significant intramolecular charge transfer from the lone pair of the chlorine atom to an antibonding π* orbital of the aromatic system, which contributes to the stabilization of the molecule. acadpubl.eu A similar interaction might be present in this compound.

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | σ(C1-C2) | 1.2 |

| LP(1) O | σ(C1-H) | 0.8 |

| π(C-C) phenyl | σ*(C-Cl) | 0.5 |

Note: This table is hypothetical. LP(1) O refers to the first lone pair on the oxygen atom. E(2) is the second-order perturbation energy, which estimates the strength of the donor-acceptor interaction.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs. The chlorine atom would also exhibit a region of negative potential. The hydrogen atom of the hydroxyl group would be a site of positive potential, making it a potential hydrogen bond donor. The aromatic ring would likely show a mixed potential, with the π-electron cloud being generally negative, but the ring carbons attached to the electron-withdrawing chlorine atom being more positive.

Theoretical Vibrational Spectra Prediction and Validation

Theoretical vibrational spectra, typically calculated using DFT, can be a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental one. This comparison can help in the assignment of the observed spectral bands to specific vibrational modes of the molecule.

For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, the C-O stretching of the alcohol, various C-H stretching and bending modes of the cyclohexane (B81311) and phenyl rings, and the C-Cl stretching mode. The position of the O-H stretching band can be particularly informative about the extent of hydrogen bonding in the molecule. For instance, the IR spectrum of cyclohexanol shows a characteristic broad O-H stretching absorption between 3300 and 3400 cm⁻¹ due to hydrogen bonding. libretexts.org

Table 4: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | 3350 | 3380 |

| C-H stretch (aromatic) | 3050 | 3060 |

| C-H stretch (aliphatic) | 2940 | 2950 |

| C-O stretch | 1080 | 1075 |

| C-Cl stretch | 750 | 760 |

Note: This table is hypothetical. Calculated frequencies are often scaled by a factor to improve agreement with experimental data.

Molecular Dynamics Simulations in Conformational Studies

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations would be instrumental in exploring its conformational landscape. The cyclohexane ring is known for its dynamic nature, primarily existing in a chair conformation but also capable of ring-flipping to a boat or twist-boat conformation. nih.gov The presence of two substituents, a 4-chlorophenyl group and a hydroxyl group, on adjacent carbons introduces significant complexity to this dynamic behavior.

A molecular dynamics simulation of this compound would typically involve the following steps:

System Setup: A three-dimensional model of the molecule is placed in a simulation box, often solvated with a chosen solvent (like water) to mimic solution-phase behavior.

Force Field Application: A suitable molecular mechanics force field, such as AMBER or CHARMM, would be applied. rsc.org These force fields are collections of parameters that define the potential energy of the system based on the positions of its atoms.

Energy Minimization: The initial geometry of the system is optimized to relieve any steric clashes and find a local energy minimum.

Equilibration: The system is gradually heated to a desired temperature and the pressure is adjusted to simulate specific conditions, allowing the system to reach thermal equilibrium.

Production Run: The simulation is run for a significant period, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved at regular intervals.

Analysis of the MD trajectory would reveal the preferred conformations of the molecule. Key aspects to investigate would include the orientation of the 4-chlorophenyl and hydroxyl groups (axial vs. equatorial) and the energetic barriers between different conformations. libretexts.org For monosubstituted cyclohexanes, it is well-established that larger substituents prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org In this compound, the interplay between the two substituents would lead to a complex conformational equilibrium between different cis and trans isomers, each with their own set of accessible chair and boat conformations. The relative energies of these conformers could be calculated from the simulation data to determine their populations at equilibrium.

While no specific molecular dynamics studies on this compound have been published, the methodology has been successfully applied to various substituted cyclohexanes, demonstrating its reliability in predicting conformational preferences and interconversion pathways. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Analog Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and a specific property. nih.gov In the context of analog design for this compound, QSAR could be a valuable tool for predicting the physicochemical properties of new, related molecules without the need for their synthesis and experimental testing. It is important to note that this discussion excludes any biological effects or outcomes.

A QSAR study for analogs of this compound would involve these general steps:

Data Set Compilation: A series of analogs would be designed, varying substituents on the phenyl ring or the cyclohexanol core.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecular structure. researchgate.net Descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints. beilstein-journals.org

3D Descriptors: Geometrical properties, molecular surface areas, and volumes.

Model Development: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest, is used to build a mathematical model that correlates the descriptors with a property of interest. toxicology.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. toxicology.org

For instance, a QSAR model could be developed to predict a property like the lipophilicity (logP) of novel analogs. The descriptors in such a model might include those related to hydrophobicity, molecular size, and electronic effects of the substituents.

While no specific QSAR studies on this compound are available, research on other series of compounds demonstrates the utility of this approach. For example, in studies of other heterocyclic compounds, descriptors related to electrostatic properties and molecular shape have been found to be important. semanticscholar.org

The following table illustrates the types of molecular descriptors that could be calculated for a hypothetical series of analogs of this compound for a QSAR study.

| Descriptor Type | Descriptor Example | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional | Number of Rotatable Bonds (nRotB) | The count of bonds that allow free rotation around them. |

| Topological | Zagreb Index (Zg) | A molecular descriptor based on the degrees of vertices in the molecular graph. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic | Dipole Moment (μ) | A measure of the separation of positive and negative charges in the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

By developing a predictive QSAR model, chemists can prioritize the synthesis of new analogs with desired physicochemical properties, thereby streamlining the design process.

Applications As a Synthetic Building Block and Intermediate

Precursor in Complex Molecule Synthesis

The utility of 2-(4-chlorophenyl)cyclohexan-1-ol and its isomers extends to the synthesis of significant pharmaceutical compounds and their analogues. It provides a foundational structure that can be elaborated through various chemical transformations.

While not a direct starting material in the most common industrial syntheses of Atovaquone, the structural motif of (4-chlorophenyl)cyclohexanol is central to key intermediates. medjpps.comgoogle.com Atovaquone, or trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone, is an antiparasitic drug whose synthesis often involves the coupling of a (4-chlorophenyl)cyclohexane moiety with a naphthoquinone core. medjpps.comsigmaaldrich.com

In some patented synthetic routes, a derivative containing the hydroxylated cyclohexane (B81311) ring, 2-(4-(4-chlorophenyl)-1-hydroxycyclohexyl)-3,4-dihydronaphthalen-1(2H)-one, is formed. google.com This tertiary alcohol is a crucial intermediate. The hydroxyl group is not retained in the final Atovaquone structure but is essential for facilitating a key dehydration step. The alcohol is derivatized, for instance, by reacting it with trifluoroacetic anhydride (B1165640) to form a trifluoroacetate (B77799) ester. This ester is an excellent leaving group, enabling an elimination reaction to form the cyclohexene (B86901) ring found in the key intermediate, 2-(4-(4-chlorophenyl)cyclohex-1-enyl)-3,4-dihydronaphthalen-1(2H)-one. google.com This transformation highlights the role of the alcohol as a functional handle to enable the construction of a necessary double bond.

Furthermore, isomers of related intermediates like 2-(4-(4-chlorophenyl)cyclohexyl)naphthalen-1-ol are separated to ensure the correct trans stereochemistry required for Atovaquone's activity. google.com

Research into the synthesis of ketamine, [2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one], primarily identifies the ortho-substituted isomer, 1-(2-chlorophenyl)cyclohexan-1-ol or 2-(2-chlorophenyl)cyclohexan-1-ol, as a key precursor, not the para-substituted this compound. ias.ac.inscispace.comresearchgate.net In established non-toxic synthetic protocols, cyclohexanone (B45756) reacts with a 2-chlorophenyl magnesium bromide Grignard reagent to produce 1-(2-chlorophenyl)cyclohexan-1-ol. ias.ac.inresearchgate.net

This tertiary alcohol subsequently undergoes acid-catalyzed dehydration to yield 1-(2-chlorophenyl)cyclohexene. ias.ac.inscispace.com This alkene is then oxidized to form the α-hydroxy ketone, 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one, a critical intermediate that is then subjected to imination and thermal rearrangement to produce ketamine. ias.ac.in Although the core structure is similar, the position of the chlorine atom on the phenyl ring is critical, and the existing literature points specifically to the 2-chloro (ortho) isomer for ketamine synthesis. olemiss.edunih.gov

The this compound structure is a valuable starting point for the synthesis of various chiral alcohol derivatives. The presence of two stereocenters (at C-1 and C-2 of the cyclohexane ring) means the compound can exist as different stereoisomers. These can be separated or synthesized selectively to serve as chiral building blocks. The development of synthetic methods for chiral 1,2-amino alcohols and their derivatives, for example, is a significant area of research where such scaffolds are employed as chiral auxiliaries to guide the stereochemical outcome of reactions. nih.gov

The synthesis of substituted cyclohexanes from related secondary alcohols, such as 1-(4-chlorophenyl)ethanol, has been shown to proceed with high diastereoselectivity, preferentially forming the trans-diastereomer. acs.org This demonstrates that the chlorophenyl group can influence the stereochemical course of reactions on the cyclohexane ring, a principle applicable to the elaboration of this compound into more complex chiral molecules. The hydroxyl group can be used to direct subsequent reactions or can be transformed into other functional groups, while the chlorophenyl moiety provides a site for further modification via cross-coupling reactions.

Scaffold for Pharmacophore Development (mechanistic understanding, not clinical application)

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. The this compound structure provides a robust and tunable scaffold for pharmacophore development. nih.gov

The key features of this scaffold include:

A Hydrophobic Aromatic Ring: The 4-chlorophenyl group serves as a well-defined hydrophobic element capable of participating in π-π stacking or hydrophobic interactions with a target protein. The chlorine atom acts as a specific electronic and steric feature.

A 3D Cyclohexane Core: Unlike a flat aromatic linker, the cyclohexane ring provides a distinct and conformationally semi-rigid three-dimensional structure, allowing for precise spatial positioning of substituents.

A Hydrogen Bonding Group: The hydroxyl group is a classic hydrogen bond donor and acceptor, providing a key interaction point with a biological target.

By modifying this basic structure—for example, by altering the substitution on the phenyl ring, changing the stereochemistry of the cyclohexanol (B46403), or derivatizing the hydroxyl group—chemists can design libraries of compounds to probe the binding pocket of a receptor or enzyme. This process, known as scaffold hopping, can lead to the discovery of novel chemical entities that fit a pharmacophore model derived from known active molecules. nih.gov The structural flexibility and synthetic accessibility of cyclohexanol derivatives make them valuable in this exploratory phase of drug discovery. ontosight.ai

Derivatization for Enhanced Reactivity or Specific Interactions (not biological activity/safety)

The functional groups of this compound can be strategically modified to enhance its reactivity in subsequent synthetic steps or to introduce specific non-covalent interactions. This derivatization is a common tactic in multi-step synthesis.

The hydroxyl group is the most common site for such modifications. For example, as seen in a synthetic route toward an Atovaquone intermediate, the alcohol can be converted into an ester, such as a trifluoroacetate. google.com This derivatization transforms the poor leaving group (-OH) into a highly reactive one (-OCOCF₃), facilitating a desired elimination reaction under mild conditions. google.com Other common transformations include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(4-chlorophenyl)cyclohexan-1-one. This ketone provides an electrophilic center for subsequent nucleophilic additions, allowing for the introduction of new carbon or heteroatom substituents.

Etherification: Conversion of the alcohol to an ether can protect the hydroxyl group during other reactions or can be used to introduce a bulky or specifically interacting group.

Esterification: Besides enhancing reactivity, ester formation can be used to introduce other functionalities or to serve as a protecting group that can be removed later in the synthesis. nih.gov

These derivatizations are fundamental tools that allow chemists to use this compound as a versatile intermediate, precisely controlling its reactivity to build more complex molecular structures.

Advanced Mechanistic Studies of Chemical Reactions

Elucidation of Reaction Pathways and Intermediates

There is currently no available scientific literature detailing the elucidation of specific reaction pathways or the isolation and characterization of intermediates for reactions involving 2-(4-chlorophenyl)cyclohexan-1-ol.

In a general context, the reaction pathways of substituted cyclohexanols are dictated by the nature of the reagents and reaction conditions. For instance, oxidation of the secondary alcohol group would be expected to yield the corresponding ketone, 2-(4-chlorophenyl)cyclohexanone. The mechanism of such a reaction would depend on the oxidant used, potentially involving intermediates such as chromate (B82759) esters in the case of chromium-based reagents. Dehydration reactions, typically acid-catalyzed, would proceed through a carbocation intermediate, leading to the formation of various isomeric alkenes. The stability of these potential intermediates would significantly influence the product distribution. However, without experimental data, the specific pathways and the relative stability of any intermediates for this compound remain speculative.

Stereochemical Outcomes and Diastereocontrol in Transformations

Specific studies on the stereochemical outcomes and diastereocontrol in transformations of this compound have not been reported. The molecule possesses two stereocenters, at C1 (bearing the hydroxyl group) and C2 (bearing the chlorophenyl group), meaning it can exist as four possible stereoisomers (two pairs of enantiomers).

The stereochemical course of reactions involving this compound would be of significant interest. For example, in the reduction of the corresponding ketone, 2-(4-chlorophenyl)cyclohexanone, the facial selectivity of the hydride attack would determine the diastereomeric ratio of the resulting cis- and trans-2-(4-chlorophenyl)cyclohexan-1-ol products. The steric bulk of the 4-chlorophenyl group would be expected to play a crucial role in directing the approach of reagents. Studies on related trans-2-substituted cyclohexanols have shown that the diastereoselectivity of reactions, such as acylation, can be highly dependent on reaction conditions and the presence of additives. researchgate.net However, without empirical data for this compound, any discussion of diastereocontrol remains theoretical.

Catalytic Cycle Analysis in Metal-Mediated Processes

There is no available research that analyzes the catalytic cycle of any metal-mediated process involving this compound.

Hypothetically, this compound could participate in various metal-catalyzed reactions. For example, transition metal-catalyzed cross-coupling reactions could potentially target the C-Cl bond on the phenyl ring. The alcohol functional group could also direct certain catalytic transformations. A full catalytic cycle analysis would require detailed kinetic studies, identification of all catalytic species (including resting states and intermediates), and an understanding of the elementary steps of the reaction, such as oxidative addition, reductive elimination, and transmetalation. Such data is not available for this specific compound.

Radical Reaction Mechanisms

No studies on the radical reaction mechanisms of this compound have been published.

In a general sense, radical reactions involving this molecule could be initiated at several positions. For instance, abstraction of the hydrogen atom from the hydroxyl group could lead to an alkoxy radical. Alternatively, radical reactions could be initiated on the cyclohexyl ring or, under specific conditions, involve the aromatic chlorine substituent. A typical radical chain reaction would proceed through the established steps of initiation, propagation, and termination. utexas.edu For example, a hypothetical radical cyclization could be envisioned if a suitable radical acceptor were present elsewhere in the molecule, but no such reactions have been reported for this compound. scispace.comprinceton.edu

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of 2-(4-Chlorophenyl)cyclohexan-1-ol presents a challenge in controlling its stereochemistry. The molecule possesses two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The future development of synthetic methods will likely focus on achieving high levels of stereoselectivity to isolate specific isomers, which is crucial for applications in fields like pharmacology where a single stereoisomer often accounts for the desired activity.

Future research could focus on the following areas:

Catalytic Enantioselective Synthesis : A primary goal is to develop catalytic systems that can produce a single desired enantiomer from achiral starting materials. ethz.ch This involves the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of the reaction that forms the cyclohexanol (B46403) ring. For instance, the asymmetric reduction of the precursor ketone, 2-(4-chlorophenyl)cyclohexanone, using chiral reducing agents or catalysts would be a key strategy.

Chiral Auxiliaries : Another approach involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical course of a reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed. Research in this area would focus on developing efficient and recyclable chiral auxiliaries for the synthesis of substituted cyclohexanols.

Enzymatic and Biocatalytic Methods : The use of enzymes as catalysts in organic synthesis offers high selectivity under mild conditions. Investigating enzymatic resolutions or biocatalytic reductions to produce enantiomerically pure this compound is a promising and sustainable research direction.

Substrate-Controlled Synthesis : In multi-step syntheses, the stereochemistry of one center can direct the formation of subsequent stereocenters. ethz.ch Future work could explore linear syntheses where the stereochemistry is set early on, guiding the formation of the final product's specific diastereomeric and enantiomeric form.

Exploration of New Reaction Pathways and Transformations

The functional groups present in this compound—the hydroxyl group, the chlorophenyl ring, and the cyclohexane (B81311) scaffold—offer multiple sites for further chemical transformations. Exploring new reactions for this compound could lead to the synthesis of a diverse library of derivatives with unique properties.

Key areas for exploration include:

Oxidation and Reduction Reactions : While the oxidation of the secondary alcohol to the corresponding ketone, 2-(4-chlorophenyl)cyclohexanone, is a known transformation, further research could explore selective and milder oxidizing agents. Conversely, reductive processes could target the aromatic ring or the chlorine substituent, although this would require harsh conditions.

Substitution Reactions : The chlorine atom on the phenyl ring can be a site for nucleophilic aromatic substitution, although this is generally challenging. More likely, it can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This would significantly expand the molecular diversity achievable from this starting material.

Ring-Opening and Rearrangement Reactions : Under specific conditions, the cyclohexanol ring could undergo rearrangement or ring-opening reactions, leading to completely different molecular scaffolds. Investigating the acid- or base-catalyzed behavior of this compound could uncover novel chemical transformations.

Derivatization of the Hydroxyl Group : The hydroxyl group is a prime site for derivatization. Esterification, etherification, or conversion to other functional groups can be used to modify the compound's physical and chemical properties, potentially leading to derivatives with applications in medicinal chemistry or materials science.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby guiding experimental work and saving resources. For this compound, computational modeling can offer significant insights.

Future computational studies could include:

Conformational Analysis : Determining the preferred three-dimensional conformations of the different stereoisomers of this compound is fundamental. This information is crucial for understanding its reactivity and potential interactions with biological targets.

Reaction Mechanism and Stereoselectivity Prediction : Quantum mechanical calculations can be employed to model the transition states of potential synthetic reactions. youtube.com This allows for the prediction of the most likely reaction pathways and can help in designing catalysts and reaction conditions that favor the formation of a specific stereoisomer. For example, modeling the Felkin-Anh model for nucleophilic additions to the precursor ketone can predict the diastereoselectivity of the reaction. youtube.com

Prediction of Physicochemical Properties : Various properties, such as solubility, lipophilicity (LogP), and electronic properties, can be predicted using computational methods. uni.lu These predictions are valuable for a wide range of applications, including drug design and materials science.

Table 1: Predicted Physicochemical Properties and Collision Cross Section of this compound (Data sourced from computational predictions)

| Property | Predicted Value | Unit |

| Molecular Formula | C12H15ClO | - |

| Molecular Weight | 210.7 | g/mol |

| Monoisotopic Mass | 210.08115 | Da |

| XlogP | 3.4 | - |

| Predicted Collision Cross Section (CCS) Ų | ||

| [M+H]+ | 145.1 | Ų |

| [M+Na]+ | 151.8 | Ų |

| [M-H]- | 149.8 | Ų |

| This table presents computationally predicted data for this compound. The values are generated through in silico modeling and provide an estimate of the compound's physicochemical characteristics. uni.lu |

Applications in Materials Science and Polymer Chemistry

The reactivity of the functional groups in this compound makes it a potential building block for new materials and polymers. While direct applications are yet to be established, its structure suggests several possibilities.

Potential research avenues include:

Precursor for Functional Polymers : The hydroxyl group can be used as an initiation site for ring-opening polymerization or converted into a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting polymers would contain the chlorophenylcyclohexyl moiety as a pendant group, which could impart specific properties like increased thermal stability, altered refractive index, or hydrophobicity.

Development of Liquid Crystals : The rigid phenyl ring and the cyclohexane ring are structural motifs often found in liquid crystalline materials. By modifying the structure, for example by adding a long alkyl chain, it might be possible to design derivatives of this compound that exhibit liquid crystalline phases.

Specialty Chemicals : As an intermediate, this compound can be used to synthesize more complex molecules for various applications. Its derivatives could find use as plasticizers, coatings, or components in advanced composites, where the chlorophenyl group could contribute to flame retardant properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Chlorophenyl)cyclohexan-1-ol, and what are the critical reaction conditions to optimize yield?

- Answer : Synthesis can proceed via oxidation of 4-(4-chlorophenyl)cyclohexene using catalytic oxidation systems (e.g., RuO₂/NaIO₄) to yield the alcohol . Alternatively, nucleophilic addition to cyclohexene oxide derivatives, such as reacting 4-chlorophenylmagnesium bromide with cyclohexene oxide, followed by acid workup, has been reported (61% yield) . Critical conditions include temperature control (0–25°C for Grignard reactions) and solvent selection (THF or diethyl ether). Purification via flash chromatography (petrol/Et₂O gradients) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Answer :

- ¹H NMR : Distinct signals for the cyclohexanol hydroxyl proton (~1–2 ppm, broad) and aromatic protons (7.2–7.4 ppm, doublets for para-substituted chlorophenyl) .

- ¹³C NMR : Peaks at ~70 ppm (C-OH), 125–140 ppm (aromatic carbons), and 20–40 ppm (cyclohexane carbons) .

- IR : Strong O-H stretch (~3200–3600 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) .

- MS : Molecular ion [M+H]⁺ at m/z 212.68 (C₁₂H₁₄ClO⁺) with fragmentation patterns confirming the chlorophenyl and cyclohexanol moieties .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Stability tests indicate degradation under prolonged UV exposure; thus, storage in amber vials at 4°C is recommended . Acidic or basic conditions may induce dehydration to form cyclohexene derivatives, necessitating neutral pH buffers during biological assays .

Advanced Research Questions

Q. What strategies are effective for resolving stereoisomers in the synthesis of this compound, and how can their configurations be confirmed?

- Answer : Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-mandelic acid) or enzymatic kinetic resolution (lipases in organic media) can isolate enantiomers . Absolute configuration is confirmed by X-ray crystallography or comparative CD spectroscopy with known standards . For example, (1S,2R)-configured analogs show distinct NOE correlations in 2D NMR .

Q. How do the electronic and steric effects of the 4-chlorophenyl substituent influence the reactivity of the cyclohexanol ring in nucleophilic or electrophilic reactions?

- Answer : The electron-withdrawing Cl group enhances electrophilic substitution on the phenyl ring (e.g., nitration at the meta position) but deactivates the cyclohexanol hydroxyl, reducing nucleophilicity . Steric hindrance from the bulky 4-chlorophenyl group slows SN² reactions at the cyclohexanol carbon, favoring elimination pathways under basic conditions .

Q. In kinetic studies of this compound derivatives, what computational methods are employed to predict reaction pathways and transition states?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for oxidation or dehydration reactions . Molecular dynamics simulations (Amber or GROMACS) predict solvent effects on reaction rates, aligning with experimental Arrhenius plots .

Q. What experimental approaches are used to elucidate the metabolic pathways and degradation products of this compound in biological systems?

- Answer :

- In vitro assays : Incubation with liver microsomes (e.g., rat S9 fractions) identifies phase I metabolites (e.g., hydroxylation at cyclohexane C3) via LC-HRMS .

- Isotope labeling : ¹⁴C-tracing tracks aromatic ring cleavage products .

- Enzyme inhibition studies : CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.